molecular formula C23H23N3O3S B15122690 5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B15122690
M. Wt: 421.5 g/mol
InChI Key: XOFPPVAIOYLNSD-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a sulfonamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, would be essential. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

    Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The imidazo[1,2-a]pyridine moiety may interact with nucleic acids or proteins, affecting their function and stability. The compound’s overall effect is a result of these combined interactions, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the combination of the sulfonamide group with the imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5-ethyl-2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H23N3O3S/c1-4-17-10-11-21(29-3)22(13-17)30(27,28)25-19-9-5-8-18(14-19)20-15-26-12-6-7-16(2)23(26)24-20/h5-15,25H,4H2,1-3H3

InChI Key

XOFPPVAIOYLNSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C

Origin of Product

United States

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